N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications, including antimicrobial and diuretic effects . It also contains a benzo[d]oxazol-2-yl and a piperidin-4-yl group. Compounds containing these groups are known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]oxazol-2-yl and piperidin-4-yl groups attached to the sulfonamide. The exact structure would depend on the positions of these groups on the sulfonamide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and the presence of the benzo[d]oxazol-2-yl and piperidin-4-yl groups could influence properties like melting point, boiling point, and solubility .Scientific Research Applications
Synthesis and Characterization of Methylbenzenesulfonamide Derivatives
Methylbenzenesulfonamide derivatives, including compounds structurally related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide, have garnered attention for their potential applications in scientific research, particularly in drug development. One notable study focuses on the synthesis and structural characterization of such compounds as CCR5 antagonists, highlighting their potential use in the prevention of human HIV-1 infection. The study outlines the preparation of intermediates and the synthesis of a novel compound, demonstrating its candidacy for drug development without delving into drug usage, dosages, or side effects (Cheng De-ju, 2015).
Structural Investigations and Potential API Applications
The structural investigation of AND-1184, a compound closely related to this compound, and its hydrochloride form reveals detailed insights into its potential as an active pharmaceutical ingredient (API) for treating dementia. Through single-crystal X-ray and solid-state NMR characterizations, researchers have provided a foundation for understanding the compound's rigid system and limited dynamic motion, which could be crucial for its application in medicinal chemistry (Tomasz Pawlak, M. Szczesio, M. Potrzebowski, 2021).
Antitumor Activity of Indazole Derivatives
The synthesis and evaluation of substituted indazole derivatives, including sulfonamide compounds, have shown significant antiproliferative and apoptotic activities against human tumor cell lines. Such studies suggest the application of these derivatives in cancer research, particularly in understanding and developing new therapeutic agents. The findings highlight the compounds' ability to induce cell cycle arrest and trigger apoptosis, presenting a promising avenue for antitumor drug development without reference to specific drug use or side effects (N. Abbassi, El Mostapha Rakib, et al., 2014).
Corrosion Inhibition Studies
Research into the corrosion inhibition properties of piperidine derivatives on iron surfaces utilizes quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the protective capabilities of these compounds against corrosion, potentially benefiting materials science and engineering applications. The investigations into global reactivity parameters and adsorption behaviors underscore the relevance of methylbenzenesulfonamide derivatives in corrosion science (S. Kaya, Lei Guo, et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase (GRK)-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling . This can lead to changes in the downstream effects of these receptors, including their ability to regulate physiological responses such as heart rate and blood pressure .
Result of Action
The inhibition of GRK-2 and -5 by this compound can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects for cardiovascular disease . .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to benzoxazole derivatives, it may interact with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and -5 . These interactions could potentially influence various biochemical reactions.
Cellular Effects
Related benzoxazole compounds have shown antimicrobial activity against several bacterial and fungal species
Molecular Mechanism
Similar benzoxazole derivatives have been found to inhibit GRK-2 and -5 , which are involved in the regulation of G protein-coupled receptors. This suggests that the compound may exert its effects through similar mechanisms.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-28-20-9-8-18(14-16(20)2)30(26,27)23-15-17-10-12-25(13-11-17)22-24-19-6-4-5-7-21(19)29-22/h4-9,14,17,23H,3,10-13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDDMKIJVMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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